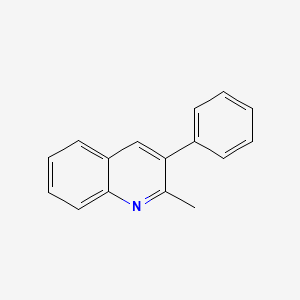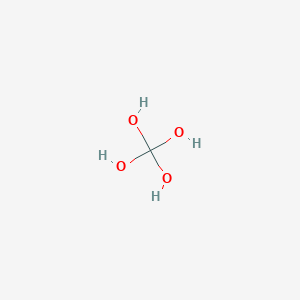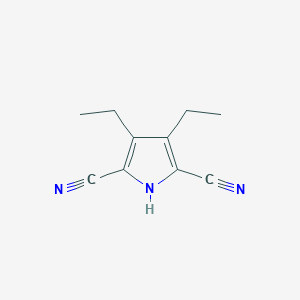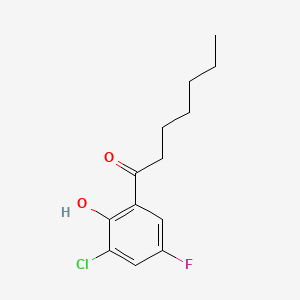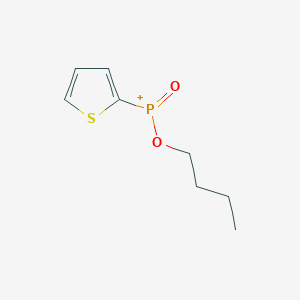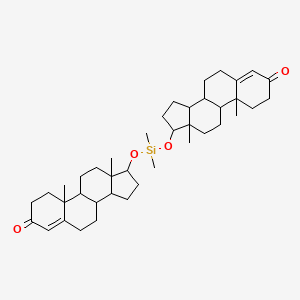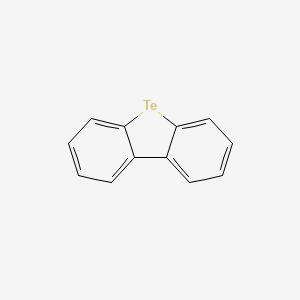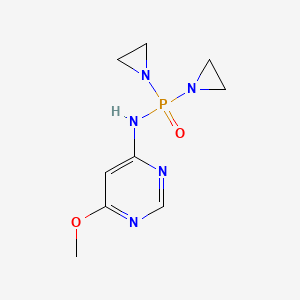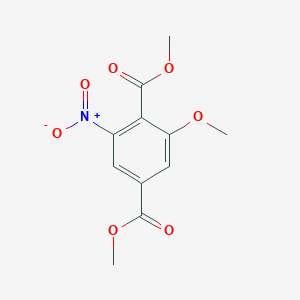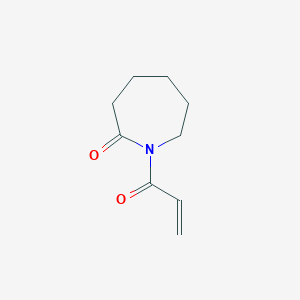![molecular formula C22H21ClN2O5 B14750103 [(2S)-oxolan-2-yl]methyl (2R)-2-[4-(6-chloranylquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B14750103.png)
[(2S)-oxolan-2-yl]methyl (2R)-2-[4-(6-chloranylquinoxalin-2-yl)oxyphenoxy]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid [(2S)-2-oxolanyl]methyl ester: is a complex organic compound that features a quinoxaline moiety, a phenoxy group, and a propanoic acid ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid [(2S)-2-oxolanyl]methyl ester typically involves multiple steps:
Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a suitable diketone, such as 2,3-dichloroquinoxaline.
Phenoxy Group Attachment: The phenoxy group is introduced via a nucleophilic substitution reaction, where the quinoxaline derivative reacts with 4-chlorophenol in the presence of a base.
Propanoic Acid Ester Formation: The esterification of (2R)-2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid with (2S)-2-oxolanyl methanol is carried out under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline moiety, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. This makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential pharmacological properties can be explored for therapeutic applications. Its ability to interact with specific biological targets could lead to the development of new medications.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional groups.
Wirkmechanismus
The mechanism of action of (2R)-2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid [(2S)-2-oxolanyl]methyl ester involves its interaction with specific molecular targets. The quinoxaline moiety can bind to DNA or proteins, affecting their function. The phenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The ester group can be hydrolyzed in vivo, releasing the active acid form, which can then exert its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-[4-(2-quinoxalinyl)oxy]phenoxy]propanoic acid: Lacks the chlorine atom, which may affect its biological activity and chemical reactivity.
(2R)-2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]butanoic acid: Has a longer carbon chain, which can influence its physical properties and interactions.
(2R)-2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid ethyl ester: Different ester group, which can alter its hydrolysis rate and bioavailability.
Uniqueness
The presence of the chlorine atom in (2R)-2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid [(2S)-2-oxolanyl]methyl ester enhances its electron-withdrawing properties, potentially increasing its reactivity and biological activity. The specific ester group [(2S)-2-oxolanyl]methyl ester also contributes to its unique pharmacokinetic profile.
Eigenschaften
Molekularformel |
C22H21ClN2O5 |
|---|---|
Molekulargewicht |
428.9 g/mol |
IUPAC-Name |
[(2S)-oxolan-2-yl]methyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C22H21ClN2O5/c1-14(22(26)28-13-18-3-2-10-27-18)29-16-5-7-17(8-6-16)30-21-12-24-20-11-15(23)4-9-19(20)25-21/h4-9,11-12,14,18H,2-3,10,13H2,1H3/t14-,18+/m1/s1 |
InChI-Schlüssel |
BBKDWPHJZANJGB-KDOFPFPSSA-N |
Isomerische SMILES |
C[C@H](C(=O)OC[C@@H]1CCCO1)OC2=CC=C(C=C2)OC3=CN=C4C=C(C=CC4=N3)Cl |
Kanonische SMILES |
CC(C(=O)OCC1CCCO1)OC2=CC=C(C=C2)OC3=CN=C4C=C(C=CC4=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]amino}benzonitrile](/img/structure/B14750026.png)
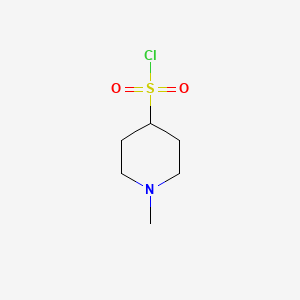
![(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolane-2-carbonitrile](/img/structure/B14750030.png)
![4h-Imidazo[4,5,1-ij]quinoline](/img/structure/B14750038.png)
